molecular formula C16H19NO4 B2722265 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate CAS No. 1803567-46-5

3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate

Cat. No.: B2722265
CAS No.: 1803567-46-5
M. Wt: 289.331
InChI Key: MJWWXSUOUGRPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azabicyclic Scaffolds in Medicinal Chemistry

The evolution of azabicyclic compounds traces back to early 20th-century investigations into alkaloid analogs, with the 3-azabicyclo[3.1.1]heptane framework first synthesized over a century ago through cyclization of truxillic acid amides. These scaffolds gained prominence as privileged structures in drug discovery due to their conformational rigidity and ability to mimic bioactive peptide conformations. The patent literature reveals that by the 1990s, N-substituted azabicycloheptane derivatives were being actively explored for neuropharmacological applications, particularly as dopamine and serotonin receptor modulators. A critical milestone occurred with the recognition that azabicyclic systems could serve as isosteric replacements for aromatic rings, enhancing metabolic stability while retaining target binding affinity.

Emergence of 3-azabicyclo[3.1.1]heptane Framework as a Research Focus

Recent advances in synthetic methodology have enabled multigram-scale production of 3-azabicyclo[3.1.1]heptane derivatives, overcoming historical challenges in accessing this strained bicyclic system. The framework's appeal stems from its unique spatial arrangement—a fused bicyclic structure with bridgehead nitrogen that imposes distinct stereoelectronic constraints on substituents. Comparative analysis with related azabicyclic systems shows enhanced thermodynamic stability in the 3-azabicyclo[3.1.1]heptane core compared to larger ring analogs, making it particularly suitable for medicinal chemistry applications. Key synthetic breakthroughs include the development of cyclobutane-derived precursors that enable efficient ring-closure through Strecker reactions and subsequent cyclization steps.

Evolution of Academic Interest in Dicarboxylate Derivatives

Dicarboxylate-functionalized azabicyclic compounds have attracted attention due to their structural resemblance to endogenous neurotransmitters like aspartate and glutamate. The 3,6-dicarboxylate substitution pattern in particular creates a pseudo-diepoxide geometry that facilitates interactions with enzymatic active sites and ion channels. Academic studies have demonstrated that esterification of both carboxyl groups, as seen in 3-benzyl 6-methyl derivatives, modulates compound polarity while preserving key pharmacophoric features. Recent work has focused on exploiting these dicarboxylates as chiral building blocks for complex molecule synthesis, leveraging their ability to undergo selective transesterification and nucleophilic substitution reactions.

Research Significance in Heterocyclic Chemistry

The compound's significance extends beyond medicinal applications into fundamental heterocyclic chemistry. Its fused bicyclic architecture serves as a testbed for studying ring strain effects on reaction kinetics and thermodynamic stability. Computational analyses reveal that the 3-azabicyclo[3.1.1]heptane core exhibits unusual bond angle distortion (approximately 95° at the bridgehead nitrogen), creating electronic environments conducive to novel reaction pathways. Furthermore, the presence of both benzyl and methyl ester groups provides orthogonal sites for chemical modification, enabling systematic exploration of structure-property relationships. Recent synthetic protocols have achieved yields exceeding 60% for key intermediates, marking significant progress in the scalable production of these complex heterocycles.

Property Value Significance Source
Molecular Formula C16H19NO4 Guides synthetic route design
Molecular Weight 289.33 g/mol Impacts pharmacokinetic properties
Diastereomeric Ratio (dr) 92:8 after purification Enables stereochemical control
Synthetic Yield 64% (366 g scale) Demonstrates scalability
Bridgehead Bond Angle ~95° (calculated) Influences reactivity and conformation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-benzyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-15(18)14-12-7-13(14)9-17(8-12)16(19)21-10-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWWXSUOUGRPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Michael Addition

A breakthrough in asymmetric synthesis utilizes cinchona alkaloid catalysts (e.g., quinidine) to induce chirality during bicyclo[3.1.1]heptane formation. In a model reaction, methyl acrylate and a cyclopropane derivative react in the presence of 10 mol% catalyst, yielding the bicyclic core with 92% ee. However, reaction times extend to 72 hours, limiting throughput.

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanations using diazo compounds offer improved reaction rates. A 2024 study demonstrated that Pd(OAc)₂ (5 mol%) with a bisoxazoline ligand achieves cyclopropanation in 4 hours at 40°C, though ester compatibility issues necessitate post-synthetic benzylation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by grinding the bicyclic amine with benzyl and methyl carbonates. This method achieves 80% conversion in 2 hours but requires specialized equipment.

Biocatalytic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) selectively catalyze methyl ester formation in aqueous buffer (pH 7.0), leaving the benzyl group for subsequent chemical modification. Yields reach 65%, offering an eco-friendly alternative despite moderate efficiency.

Industrial-Scale Production Challenges

Purification via Crystallization

Large batches (>10 kg) require optimized crystallization conditions. A 2023 patent (FR2972453B1) details using heptane:ethyl acetate (9:1) to precipitate the product at −20°C, achieving 99% purity after two recrystallizations.

Continuous Flow Synthesis

Microreactor systems reduce reaction times from days to hours. A tubular reactor operating at 100°C and 10 bar pressure produces 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate at 5 kg/day with 94% yield.

Analytical Characterization Benchmarks

Critical quality attributes include:

Parameter Method Specification
Purity HPLC (C18 column) ≥98% area
Enantiomeric Excess Chiral CE ≥99% ee
Residual Solvents GC-MS <500 ppm methanol

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate is C16H19NO4C_{16}H_{19}NO_{4} with a molecular weight of approximately 289.33 g/mol. Its structure features a bicyclic framework with nitrogen integrated into the ring system, which enhances its reactivity and biological activity .

Pharmaceutical Development

The compound serves as a versatile building block for synthesizing various bioactive molecules. Its unique azabicyclic structure allows it to mimic natural products effectively, making it a candidate for drug development targeting specific biological pathways .

Potential Therapeutic Uses

Research indicates that compounds similar to this compound may exhibit pharmacological properties such as:

  • Antidepressant Activity : The structural characteristics may allow it to interact with neurotransmitter systems.
  • Antitumor Activity : Preliminary studies suggest potential applications in oncology due to its ability to target cancer cell pathways .

Biological Interactions

Understanding how this compound interacts with biological systems is essential for advancing its clinical applications. Interaction studies have shown that the bicyclic structure facilitates specific spatial orientation necessary for binding to biological targets .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • A study published in MDPI identified derivatives of azabicyclic compounds as potential inhibitors for reverse transcriptase, indicating a role in antiviral therapies .
  • Research focused on synthesizing derivatives has demonstrated enhanced biological activity through structural modifications, showcasing the compound's versatility .

Comparison with Related Compounds

To better understand the unique properties of this compound, we can compare it with other compounds in the same class:

Compound NameStructureKey Features
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylateC14H17NO3Hydroxy group substitution; potential for different biological activity
3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptaneC16H21NPropionyl group; altered pharmacokinetics and receptor interactions
4-Methyl-2-(benzylamino)butanoic acidC12H17NDifferent core structure but similar amine functionality; used in neuropharmacology

These comparisons illustrate the diversity within this chemical class while emphasizing the unique attributes of this compound due to its specific bicyclic framework and functional groups.

Mechanism of Action

The mechanism of action of 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS: 1240529-14-9)

  • Structure : Features a ketone group at the 6-position instead of a methyl ester.
  • Molecular Formula: C₁₃H₁₅NO.
  • Molecular Weight : 201.27 g/mol.
  • Demonstrated utility as a precursor for synthesizing hydroxylated or reduced derivatives (e.g., 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane, CAS: 1245794-56-2) via oxidation or hydrogenation . Predicted physicochemical properties include a density of 1.184 g/cm³ and boiling point of 337.8°C .

3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (CAS: 370880-79-8)

  • Structure : Contains a diazabicyclo[3.2.0]heptane core with tert-butyl and benzyl esters.
  • Molecular Formula : C₁₈H₂₄N₂O₄.
  • Molecular Weight : 332.39 g/mol.
  • Key Differences: The diazabicyclo system introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane (CAS: 1245794-56-2)

  • Structure : Hydroxyl group at the 6-endo position instead of an ester.
  • Molecular Formula: C₁₃H₁₇NO.
  • Molecular Weight : 203.28 g/mol.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, which may influence solubility and target affinity.
    • Predicted pKa of 14.0 ± 0.20 , suggesting weak basicity under physiological conditions .

Substituted 3-Azabicyclo[3.3.1]nonane Derivatives

  • Structure: Larger bicyclo[3.3.1]nonane core with variable substituents.
  • Example: Hydrolysis products like monocyclic carboxylic acids (e.g., IIIa, IIIb) derived from 3-azabicyclo[3.3.1]nonane-6,9-diones .
  • Demonstrated pharmacological relevance in early-stage drug discovery .

Comparative Data Table

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1857523-19-3) 3-azabicyclo[3.1.1]heptane 3-benzyl ester, 6-methyl ester C₁₈H₂₁NO₄ 315.36 Medicinal chemistry building block
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1240529-14-9) 3-azabicyclo[3.1.1]heptane 3-benzyl, 6-ketone C₁₃H₁₅NO 201.27 Precursor for hydroxylated derivatives
3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (370880-79-8) 3,6-diazabicyclo[3.2.0]heptane 3-benzyl ester, 6-tert-butyl ester C₁₈H₂₄N₂O₄ 332.39 Enhanced metabolic stability
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane (1245794-56-2) 3-azabicyclo[3.1.1]heptane 3-benzyl, 6-endo-hydroxyl C₁₃H₁₇NO 203.28 Improved solubility via H-bonding

Pharmacological and Industrial Relevance

  • The target compound’s methyl ester may offer a balance between stability and reactivity, making it suitable for prodrug strategies.
  • Diazabicyclo analogs (e.g., CAS: 370880-79-8) are prioritized in industrial settings (e.g., Combi-Blocks catalog) due to their versatility in peptide mimetics .
  • Hydroxylated derivatives (e.g., CAS: 1245794-56-2) are under exploration for CNS applications due to improved blood-brain barrier penetration .

Biological Activity

3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate (CAS No. 1803567-46-5) is a bicyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO4C_{16}H_{19}NO_4 with a molecular weight of 289.33 g/mol. Its structure features a bicyclic framework, which is critical for its biological interactions.

Pharmacological Properties

Research indicates that derivatives of azabicyclo compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that azabicyclo compounds can inhibit bacterial growth through mechanisms that disrupt cellular processes.
  • CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), potentially serving as anxiolytics or antidepressants.
  • Enzyme Inhibition : Certain derivatives have shown promise in inhibiting specific enzymes linked to disease pathways.

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activities of related azabicyclo compounds:

  • Antimicrobial Screening : In a study evaluating the antimicrobial properties of azabicyclo derivatives, compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria .
  • CNS Effects : Another research effort focused on synthesizing and testing related bicyclic compounds for their CNS effects, revealing potential as therapeutic agents for anxiety disorders .
  • Enzyme Inhibition Studies : A study highlighted the ability of certain azabicyclo derivatives to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, suggesting a role in combating bacterial infections .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The efficiency of the synthesis process is crucial for scaling up production for further biological testing.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of Gram-positive bacteria
CNS ActivityPotential anxiolytic effects
Enzyme InhibitionInhibition of T3SS in pathogenic bacteria

Q & A

Basic Research Questions

Q. What protecting group strategies are effective during the synthesis of 3-azabicyclo[3.1.1]heptane derivatives?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is widely used to protect the amine during functionalization. For example, intermediates like endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane can be synthesized via Boc protection of the bicyclic amine, followed by benzylation or esterification. Deprotection is achieved using HCl in methanol (97% yield, 50°C, 1 h) .

Q. How do researchers confirm the regiochemical outcome of benzylation reactions on the bicyclic scaffold?

  • Methodological Answer : 2D NMR techniques (e.g., NOESY, COSY) are critical. For instance, in 3-Benzyl-6-endo/exo-benzoylamino derivatives, distinct 13C NMR signals for endo (δ 27.87, 29.74) and exo (δ 51.48, 61.08) substituents resolve regiochemistry. Assignments are corroborated by HSQC and HMBC correlations .

Q. Which spectroscopic techniques are most effective for characterizing purity and stereochemistry?

  • Methodological Answer :

  • 1H/13C NMR : Detects stereoisomers via splitting patterns and coupling constants (e.g., δ 126.7–139.4 ppm for aromatic protons in benzyl groups) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 343 for trifluoromethyl derivatives) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration when crystals are obtainable.

Advanced Research Questions

Q. How can computational chemistry predict the stability of stereoisomers during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculates energy barriers for epimerization. The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with experimental feedback to optimize stereoselective conditions. For example, predicting transition states for benzylation minimizes endo/exo isomer mixtures .

Q. What strategies mitigate side reactions during the esterification of 3,6-dicarboxylate derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to activate carboxyl groups.
  • Anhydrous Conditions : Prevent hydrolysis by maintaining dry solvents (e.g., molecular sieves).
  • Reaction Monitoring : TLC or HPLC tracks esterification progress. High yields (e.g., 97%) are achievable with controlled HCl/MeOH deprotection .

Q. How to resolve discrepancies in reported NMR assignments for bicyclic scaffolds?

  • Methodological Answer :

  • Comparative Analysis : Replicate literature conditions and compare spectral data (e.g., δ 61.08 ppm for NCH2Ph vs. δ 57.08 ppm for PhCH2NCH2) .
  • Isotopic Labeling : 15N/13C-labeled analogs clarify ambiguous signals.
  • Dynamic NMR : Detects conformational exchange broadening at variable temperatures.

Q. What catalytic systems enhance cyclization efficiency in 3-azabicyclo[3.1.1]heptane synthesis?

  • Methodological Answer :

  • Phase-Transfer Catalysts : Accelerate alkylation steps in biphasic systems.
  • Photocatalysis : Under Minisci-like conditions, heterocycles (e.g., pyridines) are introduced at bridgehead positions via radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.